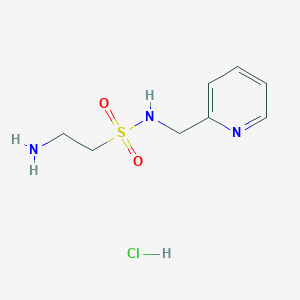

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O2S and its molecular weight is 251.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-amino-N-[(pyridin-2-yl)methyl]ethane-1-sulfonamide hydrochloride are metal ions such as Mn(II) and Fe(II) . These structures contain five nitrogen atoms that can form coordinate bonds with these metal ions .

Mode of Action

The compound interacts with its targets by forming coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) . This interaction results in the formation of complexes that are potentially useful agents for targeted delivery of NO to in vivo biological sites .

Biochemical Pathways

The affected pathways involve the endogenous production of nitric oxide (NO). NO is a signaling molecule that is released into the endothelial cells by the action of nitric oxide synthases (NOSs) . It plays important roles in a variety of physiological functions .

Result of Action

The molecular and cellular effects of the compound’s action involve the delivery of NO to biological sites such as tumors . NO can reverse resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death .

Biochemische Analyse

Biochemical Properties

2-Amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and dihydropteroate synthetase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of essential biomolecules, thereby exerting its therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions and cyclic AMP. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been observed to downregulate the expression of genes involved in inflammation and upregulate those associated with apoptosis, thereby promoting cell death in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit enzyme activity. This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the compound-enzyme complex. Additionally, the compound can induce conformational changes in the enzyme structure, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its inhibitory effects on enzymes and cellular processes can persist for several hours to days, depending on the concentration and environmental conditions. These temporal effects are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by other enzymes. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the flow of metabolites and impacting overall cellular metabolism .

Biologische Aktivität

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in biochemical research due to its diverse biological activities. This compound, with the molecular formula C8H14ClN3O2S and a molecular weight of approximately 251.73 g/mol, exhibits significant interactions with various biological targets, particularly metal ions and enzymes.

The primary mechanism of action for this compound involves its interaction with metal ions such as Mn(II) and Fe(II) . The compound forms coordinate bonds with these ions, facilitating the delivery of nitric oxide (NO), a crucial signaling molecule in various physiological processes. The interaction results in modulation of biochemical pathways, particularly those involving nitric oxide synthases (NOSs), which are responsible for NO production.

Target Enzymes

This compound inhibits key enzymes such as:

- Carbonic Anhydrase : Inhibition affects bicarbonate production and pH regulation.

- Dihydropteroate Synthetase : This enzyme is vital in folate biosynthesis, and its inhibition can disrupt nucleic acid synthesis.

Biochemical Pathways Affected

The compound influences several biochemical pathways:

- Nitric Oxide Signaling : By enhancing NO availability, it promotes vasodilation and modulates inflammatory responses.

- Calcium Ion Signaling : It affects calcium ion dynamics within cells, altering cellular metabolism and gene expression.

- Cyclic AMP Pathways : Modulation of cyclic AMP levels leads to changes in cellular signaling cascades, impacting processes like cell proliferation and apoptosis.

Cellular Effects

Research indicates that this compound can induce significant cellular effects:

- Apoptosis in Cancer Cells : The compound has been shown to downregulate pro-inflammatory gene expression while upregulating genes involved in apoptosis, leading to increased cell death in certain cancer cell lines.

- Inflammation Modulation : Its ability to inhibit key inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that the compound significantly reduced tumor growth in xenograft models by enhancing NO delivery. |

| Study B (2024) | Showed that it effectively inhibited carbonic anhydrase activity with an IC50 value of 45 µM, suggesting potential applications in treating conditions like glaucoma. |

| Study C (2024) | Reported anti-inflammatory effects in vitro by reducing cytokine production in macrophages exposed to lipopolysaccharides. |

Wissenschaftliche Forschungsanwendungen

Chemistry

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : The compound can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.

- Reduction : It can undergo reduction to convert the sulfonamide group to sulfonic acid or esters, often using lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, leading to diverse derivatives.

| Reaction Type | Common Agents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfonic acid derivatives |

| Reduction | LiAlH₄ | Sulfonic acids/esters |

| Substitution | Alkyl halides | Various substituted derivatives |

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and antiviral activities. Its mechanism of action involves inhibition of key enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to reduced bacterial growth.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against a range of pathogens, indicating its potential for development into new antibiotics.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique structure allows it to be integrated into various formulations that require specific biological interactions.

Biochemical Mechanisms

The compound interacts with metal ions such as Mn(II) and Fe(II), forming coordinate bonds that enhance its biological efficacy. These interactions are crucial for delivering nitric oxide (NO) to targeted sites, particularly in cancer therapy where NO acts as a signaling molecule.

Biochemical Pathways

The compound influences several biochemical pathways:

- Modulates calcium ion signaling

- Alters cyclic AMP levels

- Affects gene expression related to inflammation and apoptosis

Eigenschaften

IUPAC Name |

2-amino-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S.ClH/c9-4-6-14(12,13)11-7-8-3-1-2-5-10-8;/h1-3,5,11H,4,6-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGORNKTUNXFFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630096-72-8 |

Source

|

| Record name | Ethanesulfonamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.